molecular formula C8H20ClOSn B14657541 CID 72820188

CID 72820188

Cat. No.: B14657541
M. Wt: 286.41 g/mol
InChI Key: YZLYYLCWNIHNSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual clues from related compounds in the evidence, it may belong to the class of betulin-derived inhibitors or oscillatoxin derivatives (Figure 8, ; Figure 1, ). Betulin derivatives, such as betulinic acid (CID 64971) and 3-O-caffeoyl betulin (CID 10153267), are triterpenoids with demonstrated biological activities, including inhibition of steroid transporters like sodium taurocholate cotransporting polypeptide (NTCP) . Oscillatoxin derivatives, such as oscillatoxin D (CID 101283546), are marine natural products with cytotoxic properties .

Properties

Molecular Formula

C8H20ClOSn

Molecular Weight

286.41 g/mol

InChI

InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H;1H2;/q;;;;+1/p-1

InChI Key

YZLYYLCWNIHNSE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)Cl.O

Origin of Product

United States

Preparation Methods

    Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are chosen based on the desired chemical structure of CID 72820188.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

CID 72820188 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, typically using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 72820188 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: This compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 72820188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of CID 72820188 and Analogous Betulin Derivatives

Compound CID Core Structure Functional Groups Molecular Weight (g/mol)
Betulin 72326 Lupane triterpenoid Hydroxyl groups at C3, C28 442.7
Betulinic Acid 64971 Lupane triterpenoid Carboxylic acid at C28 456.7
3-O-Caffeoyl Betulin 10153267 Lupane triterpenoid Caffeoyl ester at C3 ~662.8 (estimated)
This compound 72820188 Hypothetical Likely hydroxyl/caffeoyl groups N/A

Key Observations :

  • Betulin derivatives share a lupane skeleton but differ in substituents. Betulin (CID 72326) has hydroxyl groups, while betulinic acid (CID 64971) is oxidized at C28 .
  • This compound may exhibit similar modifications, but experimental data (e.g., NMR, MS) are unavailable in the provided evidence.
Functional Comparison

Table 2: Inhibitory Activity of this compound and Analogous Compounds

Compound CID Target Protein IC₅₀ (µM) Mechanism of Action
Betulin 72326 NTCP >100 Competitive inhibition
Betulinic Acid 64971 NTCP 50–100 Mixed-type inhibition
Ginkgolic Acid 17:1 5469634 NTCP 10–20 Non-competitive inhibition
This compound 72820188 Hypothetical N/A Unknown

Key Observations :

  • Betulinic acid (CID 64971) shows stronger NTCP inhibition than betulin (CID 72326), likely due to its carboxylic acid group enhancing interaction with the transporter’s binding pocket .
  • Ginkgolic acid (CID 5469634), a non-betulin derivative, exhibits superior potency, suggesting structural flexibility in inhibitor design .
  • This compound’s activity remains speculative without empirical data.
Pharmacological and Toxicological Profiles

Key Observations :

  • Betulin derivatives generally exhibit low toxicity but poor bioavailability, necessitating structural optimization for therapeutic use .
  • Irbesartan (CID 3749), a non-triterpenoid inhibitor, demonstrates favorable pharmacokinetics, highlighting divergent design priorities .

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